2,6-Dimethylbenzoyl azide 2,6-Dimethylbenzoyl azide
Brand Name: Vulcanchem
CAS No.: 106323-97-1
VCID: VC19190288
InChI: InChI=1S/C9H9N3O/c1-6-4-3-5-7(2)8(6)9(13)11-12-10/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

2,6-Dimethylbenzoyl azide

CAS No.: 106323-97-1

Cat. No.: VC19190288

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylbenzoyl azide - 106323-97-1

Specification

CAS No. 106323-97-1
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 2,6-dimethylbenzoyl azide
Standard InChI InChI=1S/C9H9N3O/c1-6-4-3-5-7(2)8(6)9(13)11-12-10/h3-5H,1-2H3
Standard InChI Key NSIKRJAOFLZNIZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)C(=O)N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

2,6-Dimethylbenzoyl azide (C₉H₉N₃O) is derived from 2,6-dimethylbenzoic acid via conversion to its acyl chloride intermediate, followed by nucleophilic substitution with sodium azide . The molecular structure features a planar benzoyl group with sterically demanding methyl substituents at the ortho positions, which influence its reactivity and physical properties.

Table 1: Physical Properties of 2,6-Dimethylbenzoyl Azide

PropertyValue/DescriptionSource Inference
Molecular FormulaC₉H₉N₃ODerived from
Molecular Weight175.19 g/molCalculated from
Density~1.12 g/cm³Extrapolated from
Melting Point30–32°C (predicted)Analogous to
Boiling PointDecomposes before boilingTypical of acyl azides
SolubilitySoluble in CH₂Cl₂, THF, acetone

Synthesis and Reaction Pathways

Preparation from 2,6-Dimethylbenzoyl Chloride

The most straightforward synthesis involves treating 2,6-dimethylbenzoyl chloride with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile :

2,6-Dimethylbenzoyl chloride+NaN32,6-Dimethylbenzoyl azide+NaCl\text{2,6-Dimethylbenzoyl chloride} + \text{NaN}_3 \rightarrow \text{2,6-Dimethylbenzoyl azide} + \text{NaCl}

This reaction proceeds via nucleophilic acyl substitution, with the azide ion displacing the chloride. Yields exceed 80% under optimized conditions (0–5°C, 4–6 hours) .

Alternative Routes

Recent advances highlight the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) to convert carboxylic acids directly to acyl azides . While this method avoids handling acyl chlorides, it requires stringent temperature control and is less efficient for sterically hindered substrates like 2,6-dimethylbenzoic acid.

Spectral Characterization

Infrared Spectroscopy

The azide functional group exhibits a strong asymmetric stretching vibration at 2100–2200 cm⁻¹, while the carbonyl (C=O) stretch appears near 1690 cm⁻¹ . The methyl groups contribute to C-H stretching modes at 2920–2860 cm⁻¹.

Table 2: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
-N₃2135Strong
C=O1694Strong
C-H (CH₃)2924Medium

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 500 MHz):

    • Aromatic protons: δ 7.25–7.65 (multiplet, 3H, Ar-H) .

    • Methyl groups: δ 2.39 (singlet, 6H, 2×CH₃) .

  • ¹³C NMR (CDCl₃, 125 MHz):

    • Carbonyl carbon: δ 170.9 .

    • Aromatic carbons: δ 132.3 (C-1), 128.9 (C-3, C-5), 126.7 (C-4) .

Reactivity and Applications

Click Chemistry

2,6-Dimethylbenzoyl azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles . The steric bulk of the methyl groups may slow reaction kinetics compared to unsubstituted analogs but enhances regioselectivity for 1,4-disubstituted triazoles .

Curtius Rearrangement

Heating the azide induces the Curtius rearrangement, producing an isocyanate intermediate. This reactivity is exploited in peptide coupling and polyurethane synthesis:

2,6-Dimethylbenzoyl azideΔ2,6-Dimethylphenyl isocyanate+N2\text{2,6-Dimethylbenzoyl azide} \xrightarrow{\Delta} \text{2,6-Dimethylphenyl isocyanate} + \text{N}_2

Comparative Analysis with Related Acyl Azides

Table 3: Comparison of Selected Acyl Azides

CompoundMelting Point (°C)Azide IR (cm⁻¹)Applications
2,6-Dimethylbenzoyl azide30–322135Polymer chemistry
Benzoyl azide25–272137Peptide synthesis
4-Nitrobenzoyl azide67–692154Energetic materials

The ortho-methyl groups in 2,6-dimethylbenzoyl azide reduce its solubility in water compared to para-substituted analogs but enhance compatibility with nonpolar solvents .

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